molecular formula C14H22N4O B1371790 N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide CAS No. 902836-85-5

N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide

Cat. No. B1371790
CAS RN: 902836-85-5
M. Wt: 262.35 g/mol
InChI Key: LAONYVZIPXACSZ-UHFFFAOYSA-N
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Description

“N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide” is a chemical compound with the molecular formula C14H22N4O . It is a derivative of piperazine, which is a common structural motif in many pharmaceuticals and recreational drugs .

Scientific Research Applications

Flame Retardant Applications

N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide derivatives have been explored for their potential in flame retardant (FR) applications. One study focused on cotton fabric treated with two piperazine-phosphonates derivatives. The research aimed to understand the thermal decomposition of cotton fabric when treated with these compounds, utilizing analytical techniques such as ATR-IR, TGA–FTIR spectroscopy, and Py-GC/MS. The results provided insights into the thermal degradation mechanism of the fabric when applied with these additives (Nguyen et al., 2014).

Pharmaceutical and Medical Applications

  • Inhibition of Vascular Endothelial Growth Factor : A nicotinamide derivative, BRN-250, was found to significantly inhibit human umbilical vascular endothelial cells (HUVECs) proliferation, migration, tube formation, and microvessel growth. This compound also inhibited the VEGF-induced phosphorylation and intracellular tyrosine kinase activity of VEGF receptor 2 (VEGFR2) and the activation of its downstream AKT pathway, suggesting its potential as a lead compound for cancer therapy (Choi et al., 2013).

  • Antibacterial Activity : A series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates was synthesized and evaluated for antibacterial activity. These compounds exhibited moderate to significant minimum inhibitory concentration (MIC) values against various strains of bacteria, suggesting their potential use in antibacterial applications (Sharma & Jain, 2008).

  • Antitumor Activities : Several studies have investigated the antitumor activities of nicotinamide derivatives. For instance, a study synthesized N1-(coumarin-7-yl)amidrazones incorporating N-piperazines and related congeners, finding that certain compounds displayed potent activity against cancer cells (Mustafa et al., 2011). Additionally, another study developed Nampt inhibitors derivatives, which showed certain antitumor activities in preliminary in vitro assessments (Li Shu-xin, 2012).

  • Serotonin Receptor Activity : A series of compounds bearing a 1-(fluorophenyl)piperazin-4-ylmethyl moiety were synthesized and screened for their affinity for serotonin receptors, showing moderate interactions with these receptors (Lewkowski et al., 2016).

  • Neuroprotective and Anti-Parkinson's Disease : A study developed a compound (-)-21a, which showed very high affinity and full agonist activity at both D2 and D3 receptors, demonstrating efficacy in reversing hypolocomotion in a Parkinson's disease (PD) animal model. Another compound (-)-34 showed potential application in PD therapy (Das et al., 2015).

properties

IUPAC Name

N,N-diethyl-2-piperazin-1-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-3-17(4-2)14(19)12-6-5-7-16-13(12)18-10-8-15-9-11-18/h5-7,15H,3-4,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAONYVZIPXACSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639907
Record name N,N-Diethyl-2-(piperazin-1-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

902836-85-5
Record name N,N-Diethyl-2-(piperazin-1-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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